molecular formula C7H10F2N4O3 B2512829 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine CAS No. 1856102-52-7

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine

Cat. No. B2512829
CAS RN: 1856102-52-7
M. Wt: 236.179
InChI Key: GKRSCFYRQJFQFK-UHFFFAOYSA-N
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Description

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFE is a pyrazole-based molecule that is widely used in the development of novel drugs and therapeutic agents. In

Mechanism of Action

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine also inhibits the activity of nitric oxide synthase (NOS), an enzyme that is responsible for the production of nitric oxide, which is involved in various physiological processes, including vasodilation and neurotransmission.
Biochemical and Physiological Effects
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has several advantages for lab experiments, including its potent pharmacological effects, its specificity for COX-2 and NOS, and its relatively low toxicity. However, 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has several potential future directions for scientific research, including the development of novel drugs and therapeutic agents for the treatment of inflammation, pain, and fever. 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine may also have potential applications in the treatment of various diseases, including cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine and to explore its potential applications in various fields.

Synthesis Methods

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine can be synthesized through a multi-step process that involves the reaction of 2,2-difluoroethanol with 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine, is obtained through the reaction of the resulting amine with ethyl chloroformate.

Scientific Research Applications

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of novel drugs and therapeutic agents.

properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O3/c8-6(9)4-16-7-5(13(14)15)3-12(11-7)2-1-10/h3,6H,1-2,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRSCFYRQJFQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCN)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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